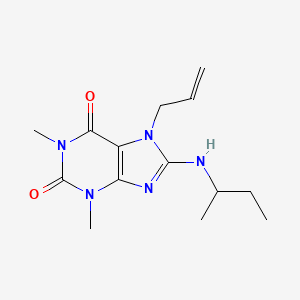

7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a 1,3-dimethylpurine-2,6-dione core. Key structural features include:

- Position 8: A sec-butylamino (–NH–CH(CH₂CH₃)₂) group, contributing lipophilicity and steric bulk for receptor binding .

- Core: The 1,3-dimethyl configuration at positions 1 and 3 is associated with enhanced affinity for serotonin (5-HT) and dopamine (D2) receptors compared to 3,7-dimethyl analogues .

This compound is part of a broader class of xanthine derivatives explored for CNS modulation, analgesia, and receptor-targeted therapies.

Properties

IUPAC Name |

8-(butan-2-ylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h6,9H,1,7-8H2,2-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNVNNVKXRFQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure includes various functional groups that may confer unique biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C14H21N5O2

- Molecular Weight : 291.34 g/mol

- CAS Number : 385391-16-2

The biological activity of 7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.

- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

- Gene Expression Modulation : The compound could affect nucleic acid interactions, leading to changes in gene expression.

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties. The presence of the sec-butylamino group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. This activity could be linked to its ability to interfere with cell cycle progression or induce apoptosis.

Neurological Effects

Given its structural similarity to known neuroactive compounds, 7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit neuroprotective effects. Studies on related compounds indicate potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Antitumor Activity | A study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation. |

| Antioxidant Potential | Research indicated that this compound showed significant DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid. |

| Neuroprotective Effects | In a model of neurodegeneration, the compound reduced neuronal cell death by modulating glutamate receptor activity. |

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, it is useful to compare it with other purine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Caffeine | 1,3,7-trimethylxanthine | Stimulant; enhances alertness |

| Theophylline | 1,3-dimethylxanthine | Bronchodilator; used in respiratory diseases |

| Theobromine | 3,7-dimethylxanthine | Mild stimulant; vasodilator |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The pharmacological profile of xanthine derivatives is highly sensitive to substitutions at positions 7 and 7. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Chloro (): Electron-withdrawing groups like Cl may reduce receptor interactions but improve synthetic accessibility . Heteroaromatic substituents (): Pyridinyloxy groups abolish CNS stimulation while retaining analgesia, suggesting substituent-dependent activity modulation .

Core Configuration :

- 1,3-dimethyl vs. 3,7-dimethyl : Derivatives with 1,3-dimethyl cores (e.g., compound 8, Ki(D2) = 85 nM) exhibit higher 5-HT6/D2 receptor affinity than 3,7-dimethyl analogues (e.g., compound 15, Ki(D2) = 1 nM). However, 3,7-dimethyl derivatives show superior D2 selectivity, indicating divergent SAR trends .

Position 7 Substituents :

Pharmacological Implications

- 5-HT6/D2 Dual Activity: The 1,3-dimethyl core and sec-butylamino group align with structural requirements for dual 5-HT6/D2 ligands, as seen in compound 8 (Ki(D2) = 85 nM) .

- Analgesic Potential: Lipophilic 8-substituents (e.g., sec-butylamino) may mimic the activity of pyridinyloxy derivatives (), which retain analgesia without CNS side effects .

- Receptor Selectivity: The 3,7-dimethyl core in compound 15 (Ki(D2) = 1 nM) demonstrates that minor structural changes can drastically shift selectivity toward D2 receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step alkylation and amination of the purine core. For example:

- Step 1 : Alkylation at the 7-position using allyl halides (e.g., allyl iodide) in polar aprotic solvents (DMF or DMSO) with a base like K₂CO₃ under reflux .

- Step 2 : Introduction of the sec-butylamino group at the 8-position via nucleophilic substitution with sec-butylamine, often requiring elevated temperatures (80–100°C) and catalytic agents .

- Optimization : Yield and purity are improved by controlling solvent polarity, reaction time, and purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons to the purine core, allyl, and sec-butylamino groups (e.g., δ 4.2–5.2 ppm for allyl protons) .

- IR Spectroscopy : Identifies functional groups like N-H stretches (~3350 cm⁻¹ for sec-butylamino) and carbonyl peaks (~1700 cm⁻¹) .

- HPLC/MS : Confirms purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₂₂N₆O₂: 330.18) .

Q. What are the key structural features influencing its chemical reactivity?

- Methodological Answer :

- The allyl group enables electrophilic addition or radical reactions, while the sec-butylamino substituent participates in hydrogen bonding and acid-base interactions .

- Steric hindrance from the 1,3-dimethyl groups may reduce nucleophilic attack at the purine core, directing reactivity to the 7- and 8-positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate using enzyme inhibition assays (e.g., kinase activity) and cell-based viability tests to confirm specificity .

- Purity Analysis : Use HPLC to rule out batch-to-batch impurities (>99% purity required for reproducibility) .

- Structural Analog Comparison : Compare activity with derivatives (e.g., 8-cyclohexylamino or 7-ethyl analogs) to isolate substituent effects .

Q. What computational strategies predict interactions between this compound and enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors or kinases, focusing on hydrogen bonds with the sec-butylamino group and π-π stacking with the purine ring .

- MD Simulations : Simulate binding stability over 100 ns to assess interactions with hydrophobic pockets (e.g., MDM2 or EGFR targets) .

- QSAR Models : Corrogate substituent electronegativity (e.g., allyl vs. ethyl) with inhibitory potency (IC₅₀) .

Q. How can solubility challenges in in vivo studies be addressed methodologically?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the 6-position to enhance aqueous solubility, later cleaved by phosphatases .

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to improve bioavailability .

- Structural Modifications : Replace sec-butylamino with hydrophilic groups (e.g., morpholino) while retaining activity .

Q. What experimental approaches elucidate its stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at pH 1–10 (37°C, 72 hrs) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- Light Exposure Studies : UV-vis spectroscopy tracks photodegradation kinetics under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.